molecular formula C20H16N4O B4893010 [(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile

[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile

Cat. No.: B4893010
M. Wt: 328.4 g/mol
InChI Key: IBBUNMDCCDIBFL-UHFFFAOYSA-N
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Description

[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile typically involves multi-step reactions. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing active methylene groups in the presence of a base. In this case, the reaction between 3-methyl-1-phenyl-2-pyrazoline-5-one and benzaldehyde derivatives in the presence of a base such as piperidine or pyridine can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or anticancer activities, making them valuable for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
  • 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
  • **1-

Properties

IUPAC Name

2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-14-18(20(25)24(23-14)17-10-6-3-7-11-17)19(16(12-21)13-22)15-8-4-2-5-9-15/h2-11,16,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBUNMDCCDIBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(C2=CC=CC=C2)C(C#N)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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